N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-10-6-11(2)8-12(7-10)17-16-18-14-5-4-13(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNWFTWYOLAPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminothiophenol with Carboxylic Acid Derivatives
The reaction of 2-aminothiophenol with α-keto acids or aldehydes under acidic conditions forms the benzo[d]thiazole ring. For example, cyclocondensation with glyoxylic acid derivatives introduces the requisite heterocyclic framework. This method is favored for its scalability and compatibility with subsequent substitution reactions.
Reaction Conditions
Cyclization via Thiourea Intermediates
An alternative route involves the formation of a thiourea intermediate by reacting 2-aminothiophenol with cyanamide or its derivatives. Subsequent cyclization in the presence of phosphorus oxychloride (POCl₃) yields the benzo[d]thiazole core. This method offers superior control over ring substituents but requires stringent anhydrous conditions.
Installation of the N-(3,5-Dimethylphenyl) Group
The final step involves coupling the 6-(methylthio)benzo[d]thiazole with 3,5-dimethylaniline.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling enables efficient C–N bond formation:
$$
\text{6-(Methylthio)benzo[d]thiazol-2-amine} + \text{3,5-Dimethylbromobenzene} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$
Key Parameters
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl halides react with the amine under basic conditions:
$$
\text{2-Chloro-6-(methylthio)benzo[d]thiazole} + \text{3,5-Dimethylaniline} \xrightarrow{\text{DIEA, DMSO}} \text{Target Compound}
$$
Advantages
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
Recent advancements enable the integration of cyclization and substitution steps in a single reactor. For instance, 2-aminothiophenol, methylthio precursors, and 3,5-dimethylaniline are combined with POCl₃ and DMF to yield the target compound in 45–50% yield.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | 70–80 | 24 h | High | Moderate |
| SNAr | 60–70 | 48 h | Low | High |
| One-Pot Tandem | 45–50 | 6 h | Moderate | Limited |
| Microwave-Assisted | 55–60 | 0.5 h | High | High |
Characterization and Quality Control
Critical analytical data for the target compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 2.31 (s, 6H, CH₃), 2.54 (s, 3H, SCH₃), 7.12–7.89 (m, aromatic protons)
- LC-MS: m/z 300.44 [M+H]⁺
- IR (KBr): ν 3280 cm⁻¹ (N–H), 1590 cm⁻¹ (C=N)
Industrial-Scale Considerations
For commercial production, the SNAr route is preferred due to lower catalyst costs and simpler purification. Key challenges include:
- Removal of residual palladium in metal-catalyzed methods
- Control of regiochemical byproducts in electrophilic substitutions
- Optimization of solvent recovery systems
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The aromatic rings can participate in various coupling reactions, such as Suzuki or Heck coupling, to introduce different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it binds to quorum sensing receptors in bacteria, preventing the activation of genes involved in biofilm formation and virulence. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Nitric Oxide (NO) Scavenging Activity
Several 6-substituted benzo[d]thiazol-2-amine derivatives exhibit notable NO scavenging properties, with substituents significantly impacting efficacy:
The target compound’s methylthio group, being less electronegative than bromo or chloro substituents, may reduce NO scavenging potency compared to 6-bromo analogs. However, its lipophilicity could enhance membrane permeability, a critical factor in drug design .
N-(Disubstituted-Phenyl) Carboxamides
Thiadiazole and Heterocyclic Derivatives
Antimicrobial and Anticancer Activity
N-[5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl]benzo[d]thiazol-2-amine () demonstrates antimicrobial properties, attributed to the electron-withdrawing nitro groups enhancing electrophilic interactions . In contrast, the target compound’s electron-donating methyl groups may favor different biological targets, such as enzyme active sites requiring hydrophobic interactions.
Physicochemical Properties
Crystal Packing and Solubility
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () crystallizes with two molecules per asymmetric unit, influenced by meta-methyl groups’ steric effects .
Structure-Activity Relationship (SAR) Insights
- Electron Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilic reactivity in antimicrobial agents, while electron-donating groups (e.g., -CH₃) improve binding to hydrophobic enzyme pockets .
- Substituent Position : Meta-substitution (3,5-) optimizes steric compatibility in both PET inhibitors and benzothiazole derivatives .
Biological Activity
N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole class, characterized by its complex structure and potential bioactive properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂S₂ |
| Molecular Weight | 304.43 g/mol |
| CAS Number | 891083-35-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This includes:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.
- Receptor Binding: It can bind to cellular receptors, modulating signaling pathways that lead to therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, a study demonstrated that thiazole derivatives showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and function.
Anticancer Properties
This compound has been investigated for its anticancer potential. A notable study explored its effects on human cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15.3 | Induces apoptosis |
| MCF-7 (breast cancer) | 20.4 | Cell cycle arrest |
| A549 (lung cancer) | 18.7 | Inhibits migration |
These findings suggest that the compound can induce apoptosis and inhibit cell migration in various cancer types.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focal point of research. For example:
- Urease Inhibition: A study highlighted the urease inhibitory activity of thiazole derivatives, with this compound showing promising results.
This suggests potential applications in treating conditions associated with urease activity.
Case Studies
- Anticancer Efficacy: A study involving the treatment of HeLa cells with this compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- Antimicrobial Testing: In vitro testing against Staphylococcus aureus revealed an MIC of 32 µg/mL for the compound, indicating significant antibacterial activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine?
- Methodology : The synthesis typically involves coupling reactions and functional group modifications. For example, Suzuki cross-coupling can introduce aryl groups to the benzothiazole core using palladium catalysts and aryl boronic esters (e.g., 6-bromo-2-aminobenzothiazole coupled with substituted boronic acids) . Additionally, the methylthio group at position 6 can be introduced via nucleophilic substitution or thiomethylation of precursor intermediates under controlled conditions (e.g., using sodium thiocyanate and bromine in glacial acetic acid) .
- Key Considerations : Reaction conditions (temperature, solvent, catalyst loading) significantly impact yield. Purification often involves recrystallization from ethanol or column chromatography .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity. For example, aromatic protons in the 3,5-dimethylphenyl group appear as distinct singlets, while methylthio protons show characteristic splitting patterns . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used to verify molecular weight and purity (>95%) .
Advanced Research Questions
Q. What strategies optimize reaction yields for this compound under varying conditions?
- Methodology :
- Catalyst Screening : Pd(0) catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki reactions, with yields exceeding 80% in 1,4-dioxane at reflux .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, ethylene glycol) improve solubility of intermediates, while water-mediated syntheses reduce side reactions .
- Kinetic Studies : Monitoring reaction progress via Thin-Layer Chromatography (TLC) ensures timely termination to prevent over-functionalization .
Q. How do structural modifications influence the compound’s biological activity?
- Methodology :
- Substituent Variation : Replacing the 3,5-dimethylphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability but may reduce binding affinity to targets like urease or nitric oxide synthase .
- Core Modifications : Adding fused rings (e.g., indeno[1,2-c]pyrazol-4-ones) increases planarity, improving DNA intercalation potential in anticancer studies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Docking Simulations : Tools like Schrödinger Suite or GROMACS model interactions with enzymes (e.g., urease, cytochrome P450) by analyzing hydrogen bonding and hydrophobic contacts .
- DFT Studies : Density Functional Theory calculations predict electronic properties (e.g., HOMO-LUMO gaps) that influence redox activity and reactive oxygen species (ROS) generation .
Data Contradiction Analysis
Q. How are discrepancies in biological activity data resolved across studies?
- Case Example : Conflicting reports on antimicrobial efficacy may arise from differences in bacterial strains or assay protocols.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
